N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 421.93 g/mol. This compound is classified as a thienopyrimidine derivative, which is a notable class in pharmaceutical research due to their diverse biological activities.
This compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide detailed specifications and availability for research purposes. The classification of this compound falls under the category of heterocyclic compounds, specifically thieno[3,2-d]pyrimidines, which are known for their applications in developing antitumor and antimicrobial agents.
The synthesis of N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions.
Optimized reaction conditions such as temperature control and the use of high-purity reagents are essential to maximize yield and purity during synthesis.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 421.93 g/mol |
IUPAC Name | N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
InChI Key | XXXXXX |
N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide can participate in various chemical reactions:
The reactions can yield several products:
The mechanism of action for compounds like N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide primarily involves interaction with biological targets such as enzymes or receptors involved in disease processes.
The physical properties of N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide include:
Property | Value |
---|---|
Appearance | Yellowish powder |
Melting Point | >300 °C |
Solubility | Soluble in dimethyl sulfoxide |
Chemical properties include stability under normal laboratory conditions but may require specific handling due to the presence of reactive functional groups.
N-(4-chloro-2-fluorophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has several notable applications:
CAS No.: 13966-05-7
CAS No.: 1607439-32-6
CAS No.: 467-14-1
CAS No.: 1190931-41-9
CAS No.: 55658-55-4
CAS No.: 37330-37-3